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Abstract

Pyrisoxazole is a novel demethylation inhibitor (DMI) fungicide belonging to the pyridine
subgroup, demonstrating high efficacy against a broad spectrum of phytopathogenic fungi,
particularly within the Ascomycota and Basidiomycota phyla.[1] Its mechanism of action
involves the specific inhibition of sterol 14a-demethylase (CYP51), a critical enzyme in the
fungal ergosterol biosynthesis pathway.[2] This disruption of ergosterol production leads to the
accumulation of toxic sterol precursors, ultimately compromising fungal cell membrane integrity
and inhibiting fungal growth. This technical guide provides an in-depth overview of
Pyrisoxazole, including its mechanism of action, quantitative efficacy data, detailed
experimental protocols for its evaluation, and visualizations of key pathways and workflows.

Chemical Structure and Properties

Pyrisoxazole, with the chemical name 3-[5-(4-chlorophenyl)-2,3-dimethyl-3-isoxazolidinyl]
pyridine, is a synthetic fungicide with the development code SYP-Z048.[3][4] It possesses two
chiral centers, resulting in four stereoisomers. Research has shown that the biological activity
of racemic Pyrisoxazole is primarily attributed to the (3S,5R)-isomer, which exhibits
significantly higher fungicidal activity compared to the other three isomers.

Table 1: Chemical and Physical Properties of Pyrisoxazole
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Property Value Reference
Chemical Formula C16H17CIN20 [4]
Molecular Weight 288.77 g/mol [3]
CAS Number 847749-37-5 [3]

) Sterol Biosynthesis Inhibitor
Mode of Action [4]
(SBI), Class G1

FRAC Code 3 [4]

Mechanism of Action: Inhibition of Ergosterol
Biosynthesis

Pyrisoxazole's primary mode of action is the inhibition of the cytochrome P450 enzyme, sterol
14a-demethylase (encoded by the CYP51 gene). This enzyme is a key catalyst in the
ergosterol biosynthesis pathway, responsible for the demethylation of lanosterol, a crucial step
in the formation of ergosterol. Ergosterol is an essential component of the fungal cell
membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane
fluidity, integrity, and the function of membrane-bound enzymes.

By binding to the heme iron in the active site of CYP51, Pyrisoxazole effectively blocks its
catalytic activity. This inhibition leads to a depletion of ergosterol and a concomitant
accumulation of toxic 14a-methylated sterol precursors. The disruption of sterol composition
alters the physical properties of the fungal cell membrane, leading to increased permeability,
leakage of cellular contents, and ultimately, the cessation of fungal growth.
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Caption: Mechanism of Pyrisoxazole action on the fungal ergosterol biosynthesis pathway.

Quantitative Efficacy Data

Pyrisoxazole has demonstrated significant in vitro and in vivo activity against a wide range of

economically important plant pathogens.

In Vitro Fungicidal Activity

The in vitro efficacy of Pyrisoxazole is typically determined by calculating the half-maximal
effective concentration (ECso), which is the concentration of the fungicide that inhibits 50% of
the mycelial growth of a target fungus.

Table 2: In Vitro Efficacy (ECso) of Pyrisoxazole against Various Phytopathogenic Fungi
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Fungal Pathogen Disease ECso (ug/mL) Reference
Sclerotinia ) 0.0214 - 0.5443
_ White Mold [5]
sclerotiorum (mean: 0.2329)
Colletotrichum 0.1986 (mycelial
o Anthracnose [61[7]
scovillei growth)

0.0147 (appressorium

6][7
formation) LoIl7]
0.0269 (appressorium
: [61[7]
diameter)
o 0.022 - 0.734 (mean:
Botrytis cinerea Gray Mold [8]
0.151)
o ) 0.013 (mycelial
Monilinia fructicola Brown Rot [1]09]
growth)
0.007 (germ tube
. [11[]
elongation)
Various Ascomycota ] ]
o Various Diseases 0.008 - 1.140 [1109]
and Basidiomycota
Oomycota Various Diseases > 100 [1119]

In Vivo Protective and Curative Activity

Field and greenhouse trials have confirmed the protective and curative properties of
Pyrisoxazole.

Table 3: In Vivo Efficacy of Pyrisoxazole in Field Trials
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Application
Crop Disease Pathogen Rate (g Efficacy (%) Reference
a.i./ha)
N Colletotrichu 75.6
Chili Anthracnose o 180 _ [6]
m scovillei (Preventive)
71.3
180 _ [6]
(Curative)
67.8
120 _ [6]
(Curative)
Monilinia Efficacious
Peach Brown Rot ) - [1][9]
fructicola control

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy and
mechanism of action of Pyrisoxazole.

Mycelial Growth Inhibition Assay

This assay determines the in vitro fungicidal activity of a compound by measuring the inhibition
of fungal mycelial growth.

Protocol:

* Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with a series of
concentrations of Pyrisoxazole dissolved in a suitable solvent (e.g., acetone or DMSO). A
control plate with the solvent alone should also be prepared.

« Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing
edge of a fungal culture onto the center of each fungicide-amended and control PDA plate.

 Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C)
in the dark.
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o Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at
regular intervals until the colony on the control plate reaches the edge of the plate.

o Calculation: Calculate the percentage of mycelial growth inhibition for each concentration
using the formula:

o Inhibition (%) = [(DC - DT) / DC] x 100

o Where DC is the average diameter of the colony on the control plate and DT is the
average diameter of the colony on the treated plate.

o ECso Determination: Use probit analysis or other statistical software to calculate the ECso
value from the dose-response curve.

Spore Germination and Appressorium Formation Assay

This assay assesses the effect of the fungicide on the early stages of fungal infection.
Protocol:

e Spore Suspension Preparation: Harvest spores from a mature fungal culture and suspend
them in sterile distilled water. Adjust the spore concentration to a desired level (e.g., 1 x 10°
spores/mL) using a hemocytometer.

o Treatment: Mix the spore suspension with different concentrations of Pyrisoxazole. An
untreated control should be included.

e Incubation: Place droplets of the treated and control spore suspensions on a hydrophobic
surface (e.g., a glass slide or coverslip) and incubate in a moist chamber at the appropriate
temperature.

e Microscopic Observation: At different time points (e.g., 6, 12, 24 hours), observe the spores
under a microscope.

o Data Analysis: Determine the percentage of spore germination and appressorium formation
by counting at least 100 spores per replicate for each treatment.
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Fungal Sterol Analysis by HPLC

This method is used to confirm the inhibition of ergosterol biosynthesis by analyzing the sterol
composition of fungal cells treated with the fungicide.

Protocol:

Fungal Culture and Treatment: Grow the target fungus in a liquid medium (e.g., Potato
Dextrose Broth) with and without a sublethal concentration of Pyrisoxazole.

Mycelial Harvest: Harvest the fungal mycelia by filtration and wash with sterile distilled water.

Saponification and Extraction:
o Saponify the mycelia with an alcoholic potassium hydroxide solution to release the sterols.

o Extract the non-saponifiable lipids (containing the sterols) with an organic solvent such as
n-hexane or petroleum ether.

HPLC Analysis:

o Evaporate the solvent and redissolve the sterol extract in a suitable solvent for HPLC
analysis (e.g., methanol or acetonitrile).

o Inject the sample into a High-Performance Liquid Chromatography (HPLC) system
equipped with a C18 reverse-phase column and a UV detector (set at 282 nm for
ergosterol).

o Use an isocratic mobile phase, such as methanol or a mixture of methanol and
acetonitrile.

o Data Interpretation: Compare the chromatograms of the treated and untreated samples. A
reduction in the ergosterol peak and the appearance of new peaks corresponding to
accumulated sterol precursors in the treated sample confirm the inhibition of ergosterol
biosynthesis.

Visualizations of Workflows and Relationships
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Experimental Workflow for DMI Fungicide Evaluation
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Caption: A typical experimental workflow for the comprehensive evaluation of a DMI fungicide
like Pyrisoxazole.
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Caption: Logical flow diagram illustrating the cascade of events following Pyrisoxazole
application.

Resistance Management

As with other single-site mode-of-action fungicides, there is a risk of resistance development to
Pyrisoxazole. The primary mechanisms of resistance to DMI fungicides include:

o Target site modification: Point mutations in the CYP51 gene can reduce the binding affinity of

Pyrisoxazole to the enzyme.

o Target overexpression: Increased expression of the CYP51 gene can lead to higher levels of
the target enzyme, requiring higher concentrations of the fungicide for effective inhibition.

o Efflux pump overexpression: Overexpression of membrane transporters can actively pump
the fungicide out of the fungal cell, reducing its intracellular concentration.

To mitigate the risk of resistance, it is recommended to use Pyrisoxazole in rotation or in
mixtures with fungicides that have different modes of action. Adherence to label
recommendations regarding application rates and timing is also crucial for sustainable disease

management.

Conclusion

Pyrisoxazole is a potent and effective DMI fungicide with a broad spectrum of activity against
key fungal plant pathogens. Its specific inhibition of sterol 14a-demethylase provides a well-
defined mechanism of action. The comprehensive data on its efficacy, coupled with established
experimental protocols for its evaluation, make Pyrisoxazole a valuable tool for researchers
and professionals in the field of crop protection and drug development. Prudent resistance
management strategies will be essential to ensure the long-term effectiveness of this important
fungicide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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